molecular formula C26H37NO3 B1237170 Fesoterodine CAS No. 286930-02-7

Fesoterodine

Cat. No.: B1237170
CAS No.: 286930-02-7
M. Wt: 411.6 g/mol
InChI Key: DCCSDBARQIPTGU-HSZRJFAPSA-N
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Description

Fesoterodine is a diarylmethane.
This compound is an antimuscarinic prodrug for the treatment of overactive bladder syndrome.
This compound is an anticholinergic and antispasmotic agent used to treat urinary incontinence and overactive bladder syndrome. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
This compound is a competitive muscarinic receptor antagonist with muscle relaxant and urinary antispasmodic properties. This compound is rapidly hydrolyzed in vivo into its active metabolite 5-hydroxy methyl tolterodine, which binds and inhibits muscarinic receptors on the bladder detrusor muscle, thereby preventing bladder contractions or spasms caused by acetylcholine. This results in the relaxation of bladder smooth muscle and greater bladder capacity, in addition to a reduction in involuntary muscle contractions and involuntary loss of urine. The active metabolite does not interact with alpha-adrenergic, serotonergic, histaminergic and excitatory amino acid receptors and is eliminated via renal excretion.
See also: this compound Fumarate (has salt form).

Scientific Research Applications

Electrochemical Analysis

Fesoterodine, an antimuscarinic drug, has been the subject of electrochemical studies to understand its behavior and products of oxidation. Kučerová et al. (2015) investigated its electrochemical behavior and identified oxidation products like 5-formyl this compound and N-desisopropylated this compound, proposing a mechanism for its electrochemical oxidation (Kučerová et al., 2015).

Photodegradation Studies

The photodegradation of this compound under UV-A and UV-C light was explored by Sangoi et al. (2013). This research is significant in understanding the stability and degradation pathways of the drug, crucial for its formulation and storage (Sangoi et al., 2013).

Pharmacological Characterization

Ney et al. (2008) focused on the primary pharmacology of this compound, examining its efficacy and pharmacological activity against muscarinic receptor subtypes and its functional activity on rat bladders. This kind of research is foundational for understanding the drug's mechanism of action and potential therapeutic applications (Ney et al., 2008).

Pharmacokinetic Profile Analysis

Investigating the pharmacokinetics of this compound, Simon and Malhotra (2009) detailed how the drug is processed in the body, including absorption, distribution, metabolism, and excretion. Such studies are critical for dosage determination and predicting drug interactions (Simon & Malhotra, 2009).

Efficacy in Treating Overactive Bladder

Staskin et al. (2010) conducted a post hoc analysis to evaluate the efficacy of this compound over different time intervals in patients with overactive bladder. Research like this provides evidence for the clinical effectiveness and time-dependent efficacy of the drug (Staskin et al., 2010).

Ex Vivo Stability and Determination

Parekh et al. (2013) studied the ex vivo stability of this compound in human plasma, developing a method for its simultaneous determination with its active metabolite. This kind of analytical method is essential for clinical pharmacokinetic studies and for ensuring the quality of the drug in biological samples (Parekh et al., 2013).

Inhibition of K+ Channels in Vascular Smooth Muscle

Park et al. (2022) investigated the effects of this compound on voltage-dependent K+ channels in coronary arterial smooth muscle. Understanding such effects is crucial for predicting cardiovascular side effects and guiding safe use in patients with heart conditions (Park et al., 2022).

Mechanism of Action

Target of Action

Fesoterodine primarily targets muscarinic receptors , which play a crucial role in the contraction of urinary bladder smooth muscle . These receptors are part of the cholinergic system and are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and glandular secretion.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the cholinergic pathway . In this pathway, acetylcholine binds to muscarinic receptors to mediate various physiological responses, including bladder contraction . By acting as a competitive antagonist at these receptors, this compound disrupts this pathway, leading to decreased bladder contraction .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties for once-daily dosing . After oral administration, it is well absorbed and rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of this compound . The systemic exposure to 5-hydroxymethyl tolterodine increases proportionally with dose .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the active metabolite of this compound’s AUC (Area Under the Curve) by approximately 19% and Cmax (maximum serum concentration) by 18% . Additionally, the drug’s efficacy can be affected by the patient’s metabolic status. For example, systemic exposure to 5-hydroxymethyl tolterodine is about 2-fold higher in poor metabolizers compared with extensive metabolizers .

Safety and Hazards

Fesoterodine can cause blurred vision, dizziness, and drowsiness. It may also cause serious side effects such as severe stomach pain or constipation, a weak stream of urine, or trouble emptying your bladder .

Future Directions

The dosage of Fesoterodine may occasionally be changed by your doctor. It should be taken with liquid, with or without food. The tablet should be swallowed whole and not crushed, chewed, or broken .

Relevant Papers

  • “On-demand use of this compound: a new paradigm for extended release antimuscarinics” discusses the comparison of on-demand and continuous use of this compound 4 mg concerning efficacy and adverse effects .
  • “Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Pediatric Patients with Neurogenic Detrusor Overactivity” presents the population pharmacokinetics of 5-hydroxymethyl tolterodine (5-HMT, the active metabolite of this compound) and its pharmacokinetic/pharmacodynamic relationship in pediatric patients with OAB or NDO following administration of this compound .

Biochemical Analysis

Biochemical Properties

Fesoterodine plays a crucial role in biochemical reactions by acting as a competitive antagonist at muscarinic receptors. Once ingested, this compound is hydrolyzed by plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine. This metabolite exhibits antimuscarinic activity by binding to muscarinic receptors, particularly the M2 and M3 subtypes, which are involved in bladder contraction and salivation . By inhibiting these receptors, this compound reduces detrusor pressure and bladder contractions, thereby alleviating symptoms of overactive bladder.

Cellular Effects

This compound influences various cellular processes, particularly in the urinary bladder. It inhibits bladder muscle contractions by blocking muscarinic receptors, leading to a decrease in detrusor pressure and an increase in bladder capacity . This action helps manage symptoms of urgency, frequency, and incontinence. Additionally, this compound may affect cell signaling pathways related to muscarinic receptor activity, although specific details on gene expression and cellular metabolism changes are less well-documented.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 5-hydroxymethyl tolterodine, which then acts as a competitive antagonist at muscarinic receptors . By binding to these receptors, it prevents acetylcholine from activating them, thereby inhibiting bladder contractions. This competitive antagonism at muscarinic receptors results in decreased detrusor pressure and reduced bladder contractions, ultimately leading to improved bladder control and reduced symptoms of overactive bladder.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly hydrolyzed to its active metabolite, which then exerts its effects. Studies have shown that the efficacy of this compound can be observed within a few days of administration, with full therapeutic effects typically seen after one week . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its active metabolite has a half-life of approximately 7-8 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in more pronounced antimuscarinic effects, such as increased bladder capacity and reduced urinary frequency . At very high doses, this compound can cause adverse effects, including dry mouth, constipation, and blurred vision . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is metabolized primarily in the liver through two major pathways involving the cytochrome P450 enzymes CYP2D6 and CYP3A4 . After oral administration, this compound is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which is further metabolized to inactive metabolites. The involvement of these enzymes in the metabolic pathways of this compound underscores the importance of considering potential drug interactions and individual variations in enzyme activity.

Transport and Distribution

This compound and its active metabolite are well-absorbed and distributed throughout the body. The active metabolite, 5-hydroxymethyl tolterodine, has a volume of distribution of approximately 169 liters . It is primarily bound to plasma proteins, including albumin and alpha-1-acid glycoprotein . The distribution of this compound within cells and tissues is influenced by its binding to these proteins, which affects its localization and accumulation.

Subcellular Localization

Given its role as a muscarinic receptor antagonist, it is likely that this compound exerts its effects at the cell membrane, where muscarinic receptors are located

Properties

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCSDBARQIPTGU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182853
Record name Fesoterodine
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Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fesoterodine
Source Human Metabolome Database (HMDB)
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Solubility

Highly soluble
Record name Fesoterodine
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Mechanism of Action

Fesoterodine, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonists at muscarinic receptors. This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder.
Record name Fesoterodine
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CAS No.

286930-02-7, 286930-03-8
Record name Fesoterodine
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Record name Fesoterodine [INN:BAN]
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Record name Fesoterodine
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Record name Fesoterodine
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Record name Propanoic acid, 2- methyl-,2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4- (hydroxymethyl)phenyl ester
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Record name FESOTERODINE
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Record name Fesoterodine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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